Modafinil Acid
Modafinil Acid
Modafinil acid belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Modafinil acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Modafinil acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, modafinil acid is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
63547-24-0
VCID:
VC20763657
InChI:
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
SMILES:
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Molecular Formula:
C15H14O3S
Molecular Weight:
274.3 g/mol
Modafinil Acid
CAS No.: 63547-24-0
Cat. No.: VC20763657
Molecular Formula: C15H14O3S
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Modafinil acid belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Modafinil acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Modafinil acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, modafinil acid is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 63547-24-0 |
| Molecular Formula | C15H14O3S |
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | 2-benzhydrylsulfinylacetic acid |
| Standard InChI | InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) |
| Standard InChI Key | QARQPIWTMBRJFX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
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